molecular formula C19H26N2O4 B12164109 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12164109
M. Wt: 346.4 g/mol
InChI Key: CYBKYQWBZWIUNW-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a methoxyethyl group, a tert-butylphenyl group, and a tetrahydropyrimidine ring, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine ring through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves esterification to attach the methoxyethyl group, typically using methoxyethanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, typically reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the tetrahydropyrimidine ring is particularly interesting for its bioactivity.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the tert-butylphenyl group enhances its binding affinity through hydrophobic interactions, while the methoxyethyl group can participate in hydrogen bonding with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its versatile structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-12-15(17(22)25-11-10-24-5)16(21-18(23)20-12)13-6-8-14(9-7-13)19(2,3)4/h6-9,16H,10-11H2,1-5H3,(H2,20,21,23)

InChI Key

CYBKYQWBZWIUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCCOC

Origin of Product

United States

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